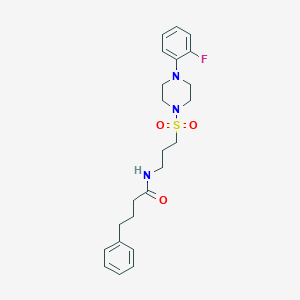

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide

Description

N-(3-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide is a synthetic compound characterized by a 4-(2-fluorophenyl)piperazine moiety linked via a sulfonamide-propyl bridge to a 4-phenylbutanamide group. The 4-phenylbutanamide chain may influence pharmacokinetic properties, such as solubility and bioavailability.

Properties

IUPAC Name |

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3O3S/c24-21-11-4-5-12-22(21)26-15-17-27(18-16-26)31(29,30)19-7-14-25-23(28)13-6-10-20-8-2-1-3-9-20/h1-5,8-9,11-12H,6-7,10,13-19H2,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNBJKNHRSYGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the sulfonyl group or other functional groups.

Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring and the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

Mechanism of Action

The mechanism of action of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural formula; †Approximate range from cited studies; ‡Reported ranges vary by substituents.

Key Observations:

Piperazine Modifications: The target compound’s 2-fluorophenyl-piperazine group aligns with ’s aryl-piperazine derivatives, which demonstrated anticonvulsant activity in rodent models. Fluorination may enhance blood-brain barrier penetration compared to non-halogenated analogs .

Sulfonamide vs.

Chain Length : The propyl spacer in the target compound mirrors alkyl chains in ’s derivatives, where intermediate chain lengths (e.g., 3–4 carbons) optimized anticonvulsant efficacy in MES tests .

Pharmacological Activity

Table 2: Anticonvulsant Activity of Structural Analogs

Insights:

- highlights that piperazinylalkyl succinimides with 3-carbon chains exhibit ED50 values <50 mg/kg in MES tests, a benchmark for anticonvulsant efficacy. The target compound’s structural alignment with these derivatives implies possible activity in similar models .

- The fluorophenyl group may enhance receptor binding affinity, as seen in ’s sulfonamide derivatives, where fluorinated aryl groups improved target engagement in kinase assays .

Metabolic and Toxicity Considerations

- Neurotoxicity : Piperazine derivatives in showed moderate neurotoxicity (PI = 2.8–3.5), suggesting the target compound may require optimization to improve safety margins .

Biological Activity

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide, also referred to as a fluorinated piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure incorporates a sulfonyl group and a fluorinated phenyl moiety, which contribute to its potential pharmacological effects. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound's structure is characterized by the following key features:

- Piperazine Ring : Known for its versatility in drug design and biological activity.

- Fluorinated Phenyl Group : Enhances metabolic stability and bioavailability.

- Sulfonamide Linkage : Associated with various biological activities, including antibacterial and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for neurotransmitter receptors, which may influence central nervous system (CNS) activities.

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, particularly Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on AChE and urease:

- Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated strong AChE inhibition, which is beneficial for treating conditions like Alzheimer's disease.

- Urease Inhibition : The sulfonamide functionality contributes to urease inhibition, potentially aiding in the treatment of urinary tract infections .

3. Anticancer Potential

The piperazine core is associated with various anticancer activities. Compounds containing this moiety have been shown to exhibit cytotoxic effects against cancer cell lines, indicating potential therapeutic applications in oncology .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition Profile

A study focusing on enzyme inhibition revealed that derivatives of piperazine exhibited varying degrees of AChE inhibition with IC50 values ranging from low micromolar concentrations. For example, one derivative demonstrated an IC50 value of 0.013 µM against MAO-B, indicating potent inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.